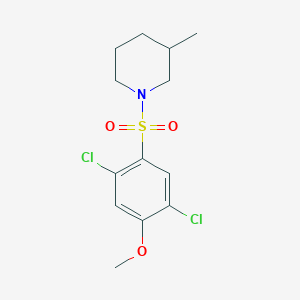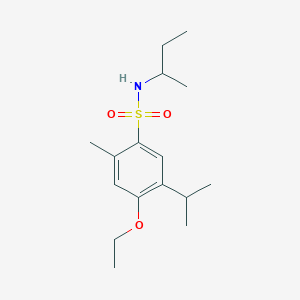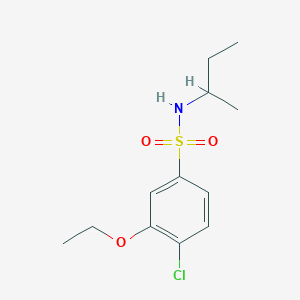
1-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-3-methylpiperidine
Vue d'ensemble
Description
1-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-3-methylpiperidine is a useful research compound. Its molecular formula is C13H17Cl2NO3S and its molecular weight is 338.2g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial and Antifungal Activity
1-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-3-methylpiperidine and its derivatives have been explored for their antibacterial and antifungal properties. Research indicates that these compounds exhibit valuable results in antibacterial evaluation, demonstrating effectiveness against certain bacterial strains (Aziz‐ur‐Rehman et al., 2017). Similarly, certain derivatives have shown promising antifungal activity against strains like A. flavus (S. T. Harini et al., 2014).
Anticancer Potential
Studies have identified the potential use of these compounds in cancer treatment. Specific derivatives have demonstrated strong in vitro anticancer activities with moderate-to-high selectivity. They have been found to induce apoptotic cell death and cell cycle arrest in certain cancer cell lines, with little to no effect on non-cancerous cell lines (Jovana M. Muškinja et al., 2019). Another study focused on a derivative's role in inhibiting lung adenocarcinoma progression, highlighting its potential as a novel anticancer therapy (Qiushi Wang et al., 2020).
Neurological Research
In the context of neurological research, derivatives of this compound have been studied as potential treatments for cognitive impairment. They have shown activity in animal models of cognition, suggesting their utility in addressing cognitive disorders (R. Nirogi et al., 2012).
Other Applications
The compound and its derivatives have been investigated for various other applications, including their role in synthesis processes, such as in the preparation of serotonin homologues and in the synthesis of cyclic acetylcholine analogues. These studies contribute to the understanding of their chemical properties and potential uses in various scientific domains (M. Herslöf & Arnold R. Martin, 1987); (G. Lambrecht, 1976).
Propriétés
IUPAC Name |
1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-3-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO3S/c1-9-4-3-5-16(8-9)20(17,18)13-7-10(14)12(19-2)6-11(13)15/h6-7,9H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLGMUCLDQNFND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B345005.png)
amine](/img/structure/B345006.png)
amine](/img/structure/B345008.png)
amine](/img/structure/B345009.png)

![(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B345019.png)
![(4-{[(4-Ethoxyphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B345023.png)

![{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}(methylpropyl)amine](/img/structure/B345028.png)
amine](/img/structure/B345029.png)

![1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B345031.png)

amine](/img/structure/B345043.png)
